N-(Carboxymethyl)-glycine tert-butyl ester chemical structure
N-(Carboxymethyl)-glycine tert-butyl ester chemical structure
An In-Depth Technical Guide to N-(Carboxymethyl)-glycine tert-butyl ester: Structure, Synthesis, and Applications
Abstract
N-(Carboxymethyl)-glycine tert-butyl ester, also known as iminodiacetic acid mono-tert-butyl ester, is a pivotal bifunctional molecule in modern synthetic and medicinal chemistry. Its structure uniquely combines a free carboxylic acid, a secondary amine, and a sterically hindered tert-butyl ester. This arrangement provides orthogonal handles for sequential chemical modifications, making it an invaluable building block. This guide offers a senior application scientist's perspective on the compound's chemical identity, a detailed, field-tested synthetic protocol, comprehensive analytical characterization, and its strategic applications in drug development, particularly as a precursor to sophisticated chelating agents for bioconjugation.
Chemical Identity and Physicochemical Properties
The utility of any chemical reagent begins with a precise understanding of its structure and properties. N-(Carboxymethyl)-glycine tert-butyl ester is a derivative of iminodiacetic acid where one of the two carboxylic acid groups is protected as a tert-butyl ester.
Chemical Structure and Nomenclature
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IUPAC Name: 2-((tert-Butoxycarbonyl)methylamino)acetic acid
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Synonyms: Iminodiacetic acid mono-tert-butyl ester, (tert-Butoxycarbonylmethylamino)acetic acid
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Molecular Formula: C₈H₁₅NO₄[1]
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Molecular Weight: 189.21 g/mol [2]
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CAS Number: While the parent iminodiacetic acid and its di-tert-butyl ester are well-documented, the mono-ester is a more specialized intermediate. For reference, the CAS Number for the related di-tert-butyl iminodiacetate is 85916-13-8.[3]
Physicochemical Data
The properties of this compound make it well-suited for standard organic synthesis laboratory procedures.
| Property | Value | Source(s) |
| Appearance | Expected to be a white to off-white powder or crystalline solid. | [4] |
| Solubility | Soluble in polar organic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), and Methanol. | [5] |
| Stability | Stable under standard laboratory conditions. The tert-butyl ester is sensitive to strong acids. | [1][5] |
| Storage | Store in a cool, dry place, typically at 0-8°C, to ensure long-term stability. | [4][6] |
Synthesis and Purification
The synthesis of N-(Carboxymethyl)-glycine tert-butyl ester requires a strategic approach to achieve selective mono-alkylation of a glycine precursor. Direct esterification of iminodiacetic acid is challenging due to the difficulty in selectively reacting only one of the two identical carboxylic acid groups. Therefore, a more controlled, stepwise approach starting from a pre-formed ester is the method of choice.
Strategic Considerations: The Rationale for N-Alkylation
The most reliable and scalable synthesis involves the N-alkylation of a glycine tert-butyl ester with a haloacetic acid derivative. This strategy is superior because:
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Starting Material Availability: Glycine tert-butyl ester hydrochloride is a commercially available and stable starting material.[6][7]
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Controlled Stoichiometry: The reaction stoichiometry can be carefully controlled to favor mono-alkylation over the dialkylated quaternary ammonium salt, which would be an undesired byproduct.
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Reaction Selectivity: The nucleophilic secondary amine of the glycine ester selectively attacks the electrophilic carbon of the halo-acetylating agent.
Detailed Experimental Protocol: Synthesis via N-Alkylation
This protocol describes the synthesis from glycine tert-butyl ester hydrochloride and tert-butyl bromoacetate. The use of a hindered, non-nucleophilic base is critical to prevent side reactions.
Step 1: Materials and Equipment
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Glycine tert-butyl ester hydrochloride (1.0 eq)
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tert-Butyl bromoacetate (1.1 eq)
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Diisopropylethylamine (DIPEA) (2.5 eq)
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Acetonitrile (ACN) as solvent
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Round-bottom flask with magnetic stirrer
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Inert atmosphere setup (Nitrogen or Argon)
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Standard workup and purification glassware (separatory funnel, rotary evaporator, chromatography column)
Step 2: Reaction Setup and Execution
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Suspend glycine tert-butyl ester hydrochloride (1.0 eq) in dry acetonitrile in a round-bottom flask under an inert atmosphere.
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Cool the suspension to 0°C using an ice bath.
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Slowly add DIPEA (2.5 eq) to the stirred suspension. The DIPEA serves to deprotonate the ammonium salt of the starting material to the free amine in situ and to neutralize the HBr generated during the reaction.
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Allow the mixture to stir at 0°C for 20 minutes.
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Add tert-butyl bromoacetate (1.1 eq) dropwise to the reaction mixture. A slight excess ensures complete consumption of the glycine starting material.
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Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours, monitoring by TLC or LC-MS until the starting material is consumed.
Step 3: Workup and Purification
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Remove the solvent (acetonitrile) under reduced pressure using a rotary evaporator.
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Redissolve the residue in ethyl acetate and transfer to a separatory funnel.
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Wash the organic layer sequentially with 1M HCl (to remove excess DIPEA), saturated sodium bicarbonate solution (to remove any acidic impurities), and finally with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
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The crude product is then purified by silica gel column chromatography using a gradient elution (e.g., hexanes/ethyl acetate) to yield the pure N-(Carboxymethyl)-glycine tert-butyl ester.
Synthesis Workflow Diagram
Caption: Synthetic workflow for N-(Carboxymethyl)-glycine tert-butyl ester.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. The orthogonal nature of the molecule gives rise to a distinct spectroscopic fingerprint.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides unambiguous structural confirmation by mapping the chemical environment of each proton and carbon atom.
| ¹H NMR (Expected Shifts in CDCl₃) | Signal | Multiplicity | Integration | Assignment |
| ~1.45 ppm | Singlet | 9H | C(CH₃)₃ (tert-butyl ester) | |
| ~3.30 ppm | Singlet | 2H | N-CH₂-COO-tBu | |
| ~3.40 ppm | Singlet | 2H | N-CH₂-COOH | |
| ~2.5-4.0 ppm | Broad Singlet | 1H | N-H | |
| ~10-12 ppm | Broad Singlet | 1H | COOH |
| ¹³C NMR (Expected Shifts in CDCl₃) | Signal | Assignment |
| ~28.0 ppm | C(CH₃)₃ (tert-butyl ester) | |
| ~50.0 ppm | N-CH₂-COO-tBu | |
| ~51.0 ppm | N-CH₂-COOH | |
| ~82.0 ppm | C(CH₃)₃ (tert-butyl ester) | |
| ~171.0 ppm | C=O (tert-butyl ester) | |
| ~174.0 ppm | C=O (Carboxylic Acid) |
Note: The presence of rotamers due to restricted rotation around the N-C bond might lead to broadening or splitting of NMR signals, a phenomenon observed in similar N-substituted glycine derivatives.[8]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.[9]
| Characteristic IR Absorptions (cm⁻¹) | Functional Group | Vibration Type |
| 3300-3400 | N-H | Stretch |
| 2500-3300 (broad) | O-H (Carboxylic Acid) | Stretch |
| ~2980 | C-H (sp³) | Stretch |
| ~1735 | C=O (tert-butyl ester) | Stretch |
| ~1710 | C=O (Carboxylic Acid) | Stretch |
| ~1250 | C-O (Ester) | Stretch |
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound. For Electrospray Ionization (ESI), the expected protonated molecular ion would be:
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[M+H]⁺: Calculated for C₈H₁₆NO₄⁺, m/z = 190.10
Applications in Research and Drug Development
The unique trifunctional nature of N-(Carboxymethyl)-glycine tert-butyl ester makes it a highly versatile tool for constructing complex molecular architectures.
Core Utility: An Orthogonally Protected Building Block
The central value of this molecule lies in its orthogonal protecting groups. The free carboxylic acid can be readily coupled to an amine (e.g., on a peptide or antibody) using standard peptide coupling reagents (like EDC, TBTU).[10] The tert-butyl ester remains intact during this process. Subsequently, the tert-butyl group can be selectively removed under mild acidic conditions (e.g., with trifluoroacetic acid, TFA) to reveal a second carboxylic acid, which can then be used for further modification or for its intended function, such as metal chelation.[8][11]
Precursor to Bifunctional Chelating Agents (BFCs)
A primary application is in the synthesis of BFCs for nuclear medicine and molecular imaging.[3] The iminodiacetate core is a well-known motif for chelating a wide range of metal ions. The synthetic strategy involves:
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Coupling: The free carboxylic acid of N-(Carboxymethyl)-glycine tert-butyl ester is conjugated to a targeting vector (e.g., a tumor-targeting peptide or antibody).
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Deprotection: The tert-butyl ester is removed with TFA to unmask the iminodiacetic acid chelating moiety.
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Radiolabeling: The now-bifunctional conjugate is incubated with a medically relevant radionuclide (e.g., ⁶⁸Ga, ¹⁷⁷Lu, ⁶⁴Cu), which is tightly bound by the chelator.
This allows for the precise delivery of a radioactive payload to a specific biological target for imaging (PET/SPECT) or therapy.
Caption: Application workflow for creating targeted radiopharmaceuticals.
Role in Peptidomimetics and Bioconjugation
Beyond chelation, this building block is valuable in creating non-natural peptide-like structures (peptidomimetics).[4] By incorporating it into a peptide sequence, researchers can introduce a site for metal binding or a branch point for attaching other molecules, such as polymers (e.g., PEG) or fluorescent dyes, thereby enhancing the therapeutic or diagnostic properties of the parent molecule.[12]
Conclusion
N-(Carboxymethyl)-glycine tert-butyl ester is more than a simple chemical; it is a strategic tool for molecular engineering. Its well-defined structure, accessible synthesis, and, most importantly, its orthogonal reactivity handles provide researchers and drug developers with a reliable platform for building complex, functional molecules. From targeted cancer therapeutics to advanced diagnostic agents, the applications stemming from this versatile building block continue to expand, underscoring its significance in the landscape of modern chemical and biomedical science.
References
- BenchChem. (2025). Standard Operating Procedure for the Synthesis of N-Boc-Glycine Methyl Ester. Benchchem.com.
- Chem-Impex. (n.d.). Boc-glycine tert-butyl ester. Chemimpex.com.
- Pharmaffiliates. (n.d.). N-Boc-glycine | CAS No: 4530-20-5.
- Chem-Impex. (n.d.). Glycine tert-butyl ester hydrochloride. Chemimpex.com.
- CymitQuimica. (n.d.). N-(tert-butoxycarbonyl)glycine methyl ester | CAS 31954-27-5. Cymitquimica.com.
-
Macroheterocycles. (2017). Iminodiacetic Derivatives of p-tert-Butylthiacalix[6]arene: Synthesis and Influence of Conformation on. Isu.ru.
- PMC. (n.d.). N-tert-Butoxycarbonyl-N-(2-(tritylthio)ethoxy)
- ChemicalBook. (2026).
- PubChem. (n.d.). Glycine tert-butyl ester. Nih.gov.
- PubChem. (n.d.). N-(tert-butoxycarbonyl)glycine. Nih.gov.
- NINGBO INNO PHARMCHEM CO.,LTD. (2026). Understanding the Diverse Uses of Glycine tert-butyl ester hydrochloride in Chemical Research. Innopharmchem.com.
- CymitQuimica. (n.d.). Glycine tert-butyl ester hydrochloride | CAS 27532-96-3. Cymitquimica.com.
- Sigma-Aldrich. (n.d.). Glycine tert-butyl ester 97 27532-96-3. Sigmaaldrich.com.
- Santa Cruz Biotechnology. (n.d.). N-(tert-Butoxycarbonyl)glycine methyl ester | CAS 31954-27-5. Scbt.com.
- NSF PAR. (n.d.). Controlled Ring-Opening Polymerization of N-(3-tert-Butoxy-3-oxopropyl) Glycine Derived N-Carboxyanhydrides towards Well-defined. Nsf.gov.
- Beilstein Journals. (2016). Synthesis and NMR studies of malonyl-linked glycoconjugates of N-(2-aminoethyl)glycine. Building blocks for the construction of combinatorial glycopeptide libraries. Beilstein-journals.org.
- MDPI. (2024). Synthesis of N-(3-Acyloxyacyl)
- Table of Characteristic IR Absorptions. (n.d.). Utk.edu.
Sources
- 1. CAS 31954-27-5: N-(tert-butoxycarbonyl)glycine methyl ester [cymitquimica.com]
- 2. N-(tert-Butoxycarbonyl)glycine methyl ester | CAS 31954-27-5 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 3. DI-TERT-BUTYL IMINODIACETATE | 85916-13-8 [chemicalbook.com]
- 4. chemimpex.com [chemimpex.com]
- 5. CAS 27532-96-3: Glycine tert-butyl ester hydrochloride [cymitquimica.com]
- 6. chemimpex.com [chemimpex.com]
- 7. nbinno.com [nbinno.com]
- 8. BJOC - Synthesis and NMR studies of malonyl-linked glycoconjugates of N-(2-aminoethyl)glycine. Building blocks for the construction of combinatorial glycopeptide libraries [beilstein-journals.org]
- 9. uanlch.vscht.cz [uanlch.vscht.cz]
- 10. mdpi.com [mdpi.com]
- 11. par.nsf.gov [par.nsf.gov]
- 12. N-tert-Butoxycarbonyl-N-(2-(tritylthio)ethoxy)glycine as a Building Block for Peptide Ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
